2-Hydroxypyrimidin-4-ylboronic acid pinacol ester
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Overview
Description
2-Hydroxypyrimidin-4-ylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its ability to participate in various chemical reactions, making it a versatile building block for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypyrimidin-4-ylboronic acid pinacol ester typically involves the reaction of 2-hydroxypyrimidine with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an organic solvent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypyrimidin-4-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into different functional groups, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, substituted pyrimidines, and other complex organic molecules that serve as intermediates in further synthetic processes .
Scientific Research Applications
2-Hydroxypyrimidin-4-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxypyrimidin-4-ylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity or modulation of biochemical pathways . The compound’s reactivity is influenced by the electronic properties of the pyrimidine ring and the boronic ester group, which can be fine-tuned through chemical modifications .
Comparison with Similar Compounds
Similar Compounds
4-Pyridineboronic acid pinacol ester: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Hydroxyphenylboronic acid pinacol ester: Contains a phenyl ring instead of a pyrimidine ring.
Uniqueness
2-Hydroxypyrimidin-4-ylboronic acid pinacol ester is unique due to its specific electronic properties and reactivity, which are influenced by the presence of the hydroxyl group on the pyrimidine ring. This makes it particularly useful in certain synthetic applications where other boronic esters may not be as effective .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-6-12-8(14)13-7/h5-6H,1-4H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCGJHQXPHGFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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